An In-depth Technical Guide to the Basic Properties of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
An In-depth Technical Guide to the Basic Properties of 2-(4-Methoxyphenyl)ethanimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride (CAS No: 6487-90-7). As a member of the aromatic amidine class of compounds, this molecule holds potential for exploration in various fields of drug discovery and medicinal chemistry. This document details its chemical structure, methods of synthesis, predicted and observed physicochemical properties, and potential biological activities. Furthermore, it offers detailed, field-proven protocols for its synthesis, characterization, and analysis, designed to be directly applicable in a research and development setting. The content herein is synthesized from established chemical principles and available data on analogous structures to provide a robust and practical resource for scientists.
Introduction and Chemical Identity
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a salt of a substituted aromatic amidine. The amidine functional group is a key structural motif in numerous biologically active compounds, known for its ability to engage in various non-covalent interactions with biological targets such as enzymes and nucleic acids.[1] The presence of the 4-methoxyphenyl group can influence the compound's lipophilicity and metabolic stability, making it an interesting candidate for further investigation in drug development programs.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 2-(4-methoxyphenyl)ethanimidamide;hydrochloride | [2] |
| CAS Number | 6487-90-7 | [2][3] |
| Molecular Formula | C₉H₁₃ClN₂O | [2] |
| Molecular Weight | 200.67 g/mol | [2][3] |
| InChI Key | LOJFRHBZDMXJPA-UHFFFAOYSA-N | [2] |
| SMILES | COC1=CC=C(C=C1)CC(=N)N.Cl | [2] |
Synthesis and Mechanism
The most direct and established method for the synthesis of ethanimidamide hydrochlorides from their corresponding nitriles is the Pinner reaction.[4][5][6] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester hydrochloride (a Pinner salt), which is then converted to the amidine hydrochloride upon treatment with ammonia.
Proposed Synthetic Pathway: The Pinner Reaction
The synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride commences with the readily available starting material, 4-methoxyphenylacetonitrile.[7] The reaction proceeds in two key steps:
-
Formation of the Imino Ester Hydrochloride: Anhydrous hydrogen chloride gas is bubbled through a solution of 4-methoxyphenylacetonitrile in an anhydrous alcohol (typically ethanol). The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by the alcohol. This forms the ethyl 2-(4-methoxyphenyl)ethanimidate hydrochloride intermediate.
-
Ammonolysis to the Amidine Hydrochloride: The intermediate imino ester hydrochloride is then reacted with a source of ammonia, typically by purging with anhydrous ammonia gas or by using a solution of ammonia in an alcohol. This displaces the ethoxy group to yield the final product, 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, which precipitates from the reaction mixture.
Detailed Experimental Protocol (Adapted from Pinner Reaction Procedures)
Causality: The use of anhydrous conditions is critical to prevent the hydrolysis of the intermediate imino ester to the corresponding ester, which is a common side reaction.[6] Low temperatures are employed to minimize the decomposition of the thermally unstable Pinner salt.[5]
Materials:
-
4-Methoxyphenylacetonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas)
-
Round-bottom flask with a gas inlet tube and drying tube
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the surface of the future reaction mixture, and a calcium chloride drying tube.
-
Reactant Addition: To the flask, add 4-methoxyphenylacetonitrile (1 equivalent) and anhydrous ethanol (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
HCl Gas Purge: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution for 1-2 hours, ensuring the temperature remains at 0 °C. The reaction mixture will become increasingly viscous as the Pinner salt precipitates.
-
Intermediate Isolation (Optional but Recommended): After the HCl purge, seal the flask and store it at 0-4 °C overnight to allow for complete precipitation of the imino ester hydrochloride. Collect the precipitate by filtration under a nitrogen atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
-
Ammonolysis: Suspend the isolated imino ester hydrochloride in fresh anhydrous ethanol in a clean, dry flask at 0 °C. Bubble anhydrous ammonia gas through the suspension with vigorous stirring for 2-3 hours.
-
Product Isolation: The product, 2-(4-Methoxyphenyl)ethanimidamide hydrochloride, will precipitate as a white solid. Collect the solid by filtration, wash with a small amount of cold anhydrous ethanol, followed by anhydrous diethyl ether.
-
Drying: Dry the product under vacuum to a constant weight.
Physicochemical Properties
Direct experimental data for 2-(4-Methoxyphenyl)ethanimidamide hydrochloride is limited. However, we can infer its properties based on its structure and data from analogous compounds.
Table 2: Physicochemical Properties
| Property | Predicted/Inferred Value | Comments and Rationale |
| Physical Form | White to off-white crystalline solid | Typical appearance for amidine hydrochloride salts. |
| Melting Point (°C) | Not available; likely >150 °C | Amidine hydrochlorides are salts and generally have high melting points. For comparison, 2-Ethylamino-1-(4-methoxyphenyl)propane hydrochloride has a melting point of 161-163 °C.[8] |
| Boiling Point (°C) | Decomposes before boiling | As a salt, it is expected to decompose at high temperatures. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in polar aprotic solvents (e.g., acetonitrile). Insoluble in nonpolar solvents (e.g., diethyl ether, hexanes). | The hydrochloride salt form significantly enhances water solubility compared to the free base due to the ionic nature of the compound.[9] |
| pKa (Predicted) | ~12.00 ± 0.40 | This predicted value is for the protonated amidinium ion.[5] Amidines are among the strongest organic bases. |
pKa Determination Protocol (Potentiometric Titration)
Causality: Potentiometric titration is a reliable and cost-effective method for determining the pKa of an ionizable compound.[10] By monitoring the pH change of a solution of the compound upon the addition of a titrant, an inflection point can be determined which corresponds to the pKa.
Materials:
-
2-(4-Methoxyphenyl)ethanimidamide hydrochloride
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a sample of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride and dissolve it in deionized water to a final concentration of approximately 1 mM. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[11]
-
Initial Acidification: Adjust the initial pH of the solution to ~2 with 0.1 M HCl to ensure the compound is fully protonated.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments of the titrant.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V).[12]
Analytical Characterization
Spectroscopic Data (Predicted and Analog-Based)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale/Analog Comparison |
| ¹H NMR | Aromatic protons (AA'BB' system): δ 6.8-7.2 ppm; Methylene protons (-CH₂-): δ ~3.5 ppm; Methyoxy protons (-OCH₃): δ ~3.8 ppm; Amidine protons (-NH₂): Broad singlet, δ 7.0-9.0 ppm (exchangeable with D₂O) | Based on typical chemical shifts for substituted phenylacetonitriles and the deshielding effect of the amidinium group.[13] |
| ¹³C NMR | Amidine carbon (C=N): δ ~165-175 ppm; Aromatic carbons: δ 114-160 ppm; Methylene carbon (-CH₂-): δ ~40 ppm; Methyoxy carbon (-OCH₃): δ ~55 ppm | The amidine carbon is expected to be significantly downfield.[11] |
| Mass Spec. (EI) | Molecular Ion (M⁺) of the free base at m/z 164. Key fragments at m/z 121 (loss of -C(=N)NH₂) and m/z 91 (tropylium ion). | Based on the fragmentation of 2-phenylacetamide, which shows a prominent fragment at m/z 92. The amidine is expected to undergo alpha-cleavage. |
| IR Spectroscopy | N-H stretch: 3100-3400 cm⁻¹ (broad); C=N stretch: ~1650 cm⁻¹; C-O stretch (aryl ether): ~1250 cm⁻¹ | Characteristic vibrational frequencies for the functional groups present. |
Chromatographic Analysis (HPLC-UV Method Development Protocol)
Causality: Reversed-phase HPLC is a versatile technique for the analysis of polar compounds like amidine hydrochlorides.[10] The inclusion of an ion-pairing reagent in the mobile phase can improve peak shape and retention for these basic analytes. UV detection is suitable due to the aromatic chromophore.
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical starting point would be 5% B, increasing to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm and 275 nm.
Potential Biological Activity and Applications
Aromatic amidines are a well-established class of compounds with a broad range of biological activities.[8] Their ability to act as mimics of protonated arginine and lysine allows them to interact with the active sites of various enzymes.
-
Enzyme Inhibition: Aromatic amidines are known to be competitive inhibitors of serine proteases such as thrombin and trypsin.[3][4] This suggests that 2-(4-Methoxyphenyl)ethanimidamide hydrochloride could be investigated as a potential anticoagulant or anti-inflammatory agent.
-
Antimicrobial Activity: Many amidine-containing compounds exhibit antimicrobial properties, including antibacterial, antifungal, and antiparasitic activities.[8] The proposed mechanisms often involve binding to the minor groove of DNA or disrupting mitochondrial function.[8] Therefore, this compound could be screened for its efficacy against various pathogens.
-
Drug Discovery Scaffold: The 2-(4-methoxyphenyl)ethyl moiety is present in various pharmacologically active molecules. This scaffold, combined with the versatile amidine group, makes the title compound a valuable building block for the synthesis of more complex drug candidates.
Handling, Storage, and Safety
Safety Precautions
Based on the available safety data for similar compounds, 2-(4-Methoxyphenyl)ethanimidamide hydrochloride should be handled with care in a well-ventilated area or fume hood.[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Storage and Stability
Amidine hydrochlorides can be hygroscopic and should be stored in a tightly sealed container in a cool, dry place, away from moisture.[1] For long-term storage, refrigeration is recommended.
Conclusion
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a readily synthesizable compound with physicochemical properties that make it an attractive candidate for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its synthesis, properties, and potential applications, along with detailed protocols to facilitate its use in a research setting. While specific experimental data for this compound is sparse, the information presented, based on established chemical principles and data from analogous structures, offers a solid starting point for its exploration.
References
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- 2. jk-sci.com [jk-sci.com]
- 3. 2-(4-Methoxyphenyl)ethanimidamide hydrochloride - CAS:6487-90-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770) [np-mrd.org]
- 5. 错误页 [amp.chemicalbook.com]
- 6. air.unimi.it [air.unimi.it]
- 7. 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | C11H17NO | CID 91892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-METHOXY-O-PHENYLENEDIAMINE(102-51-2) 1H NMR [m.chemicalbook.com]
- 10. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-(4-Methoxyphenyl)acetamide | C9H11NO2 | CID 241868 - PubChem [pubchem.ncbi.nlm.nih.gov]




